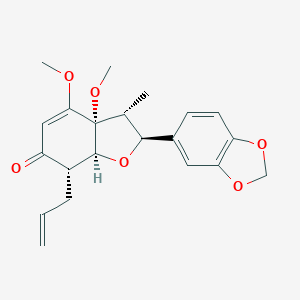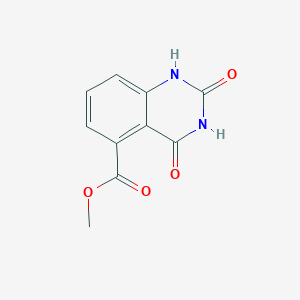![molecular formula C17H15NO5 B171224 (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene CAS No. 196303-01-2](/img/structure/B171224.png)
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene, also known as MDL-29951, is a chemical compound that belongs to the family of isochromenes. It is a potent and selective antagonist of the serotonin 5-HT6 receptor, which is a G protein-coupled receptor that is expressed in the central nervous system. The 5-HT6 receptor has been implicated in various physiological and pathological processes, including cognition, mood, and appetite regulation. As a result, MDL-29951 has attracted significant attention from the scientific community as a potential therapeutic agent for the treatment of various neuropsychiatric disorders.
Wirkmechanismus
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene is a selective antagonist of the serotonin 5-HT6 receptor, which is expressed in the central nervous system. The 5-HT6 receptor is involved in various physiological and pathological processes, including cognition, mood, and appetite regulation. The exact mechanism of action of (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene is not fully understood, but it is thought to exert its therapeutic effects by blocking the activity of the 5-HT6 receptor.
Biochemical and physiological effects:
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of Alzheimer's disease, (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been shown to reduce amyloid beta deposition in the brain, which is a hallmark of the disease. In animal models of schizophrenia, (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been shown to reduce the positive symptoms of the disease, such as hallucinations and delusions. In animal models of depression and anxiety, (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been shown to reduce the symptoms of these disorders, including anhedonia and social withdrawal.
Vorteile Und Einschränkungen Für Laborexperimente
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the serotonin 5-HT6 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is that it has been extensively studied in preclinical models of various neuropsychiatric disorders, which makes it a valuable tool for studying the therapeutic potential of this compound. One limitation is that the exact mechanism of action of (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene is not fully understood, which makes it challenging to interpret the results of some experiments. Another limitation is that the effects of (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene may vary depending on the species, strain, and age of the animals used in the experiments.
Zukünftige Richtungen
There are several future directions for research on (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene. One direction is to further elucidate the mechanism of action of this compound, which could lead to the development of more potent and selective antagonists of the serotonin 5-HT6 receptor. Another direction is to study the therapeutic potential of (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene in clinical trials, which could lead to the development of new treatments for various neuropsychiatric disorders. Another direction is to study the effects of (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene on other physiological and pathological processes, such as inflammation and oxidative stress, which could broaden our understanding of the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-nitrobenzaldehyde with 2,3-dihydrofuran in the presence of a Lewis acid catalyst to form 7-nitro-5,6-dihydro-5,6-dioxo-4H-benzo[e][1,3]oxepin-8-carbaldehyde. This intermediate is then reacted with methylmagnesium bromide to form the corresponding alcohol, which is then oxidized to form 7-nitro-5,6-dihydro-5,6-dioxo-4H-benzo[e][1,3]oxepin-8-carboxylic acid. The final step involves the reaction of this intermediate with 1,1'-carbonyldiimidazole to form (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene.
Wissenschaftliche Forschungsanwendungen
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been extensively studied in preclinical models of various neuropsychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. In animal models of Alzheimer's disease, (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been shown to improve cognitive function and reduce amyloid beta deposition in the brain. In animal models of schizophrenia, (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been shown to improve cognitive function and reduce the positive symptoms of the disease. In animal models of depression and anxiety, (7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene has been shown to reduce the symptoms of these disorders.
Eigenschaften
CAS-Nummer |
196303-01-2 |
|---|---|
Produktname |
(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene |
Molekularformel |
C17H15NO5 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(7S)-7-methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isochromene |
InChI |
InChI=1S/C17H15NO5/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(23-10)11-2-4-13(5-3-11)18(19)20/h2-5,7-8,10,17H,6,9H2,1H3/t10-,17?/m0/s1 |
InChI-Schlüssel |
XVECGJYZWCEIOK-YOZOHBORSA-N |
Isomerische SMILES |
C[C@H]1CC2=CC3=C(C=C2C(O1)C4=CC=C(C=C4)[N+](=O)[O-])OCO3 |
SMILES |
CC1CC2=CC3=C(C=C2C(O1)C4=CC=C(C=C4)[N+](=O)[O-])OCO3 |
Kanonische SMILES |
CC1CC2=CC3=C(C=C2C(O1)C4=CC=C(C=C4)[N+](=O)[O-])OCO3 |
Synonyme |
(7S)-7-METHYL-5-(4-NITROPHENYL)-7,8-DIHYDRO-5H-[1,3]DIOXOLO[4,5-G]ISOCHROMENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)
![4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid](/img/structure/B171154.png)
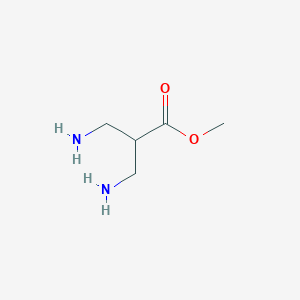
![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)
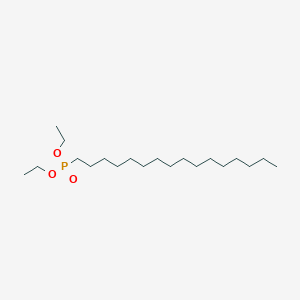
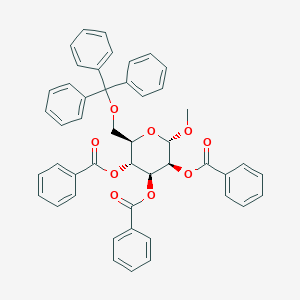
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B171171.png)
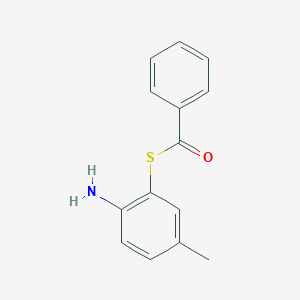
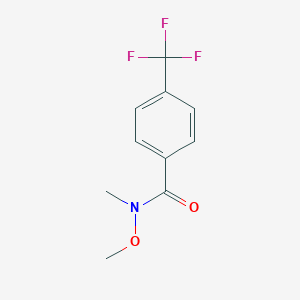
![ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B171180.png)
